molecular formula C15H24BrN3O4 B13768022 (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) CAS No. 66941-37-5

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester)

Cat. No.: B13768022
CAS No.: 66941-37-5
M. Wt: 390.27 g/mol
InChI Key: VHFDMRCMOKLCJR-UHFFFAOYSA-M
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Description

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) is a quaternary ammonium compound featuring a 3,5-dihydroxyphenyl core substituted with a trimethylammonium bromide group and two dimethylcarbamate ester moieties. The 3,5-dihydroxyphenyl group may enhance solubility or binding affinity compared to simpler aromatic systems, though this requires experimental validation.

Properties

CAS No.

66941-37-5

Molecular Formula

C15H24BrN3O4

Molecular Weight

390.27 g/mol

IUPAC Name

[3,5-bis(dimethylcarbamoyloxy)phenyl]-trimethylazanium;bromide

InChI

InChI=1S/C15H24N3O4.BrH/c1-16(2)14(19)21-12-8-11(18(5,6)7)9-13(10-12)22-15(20)17(3)4;/h8-10H,1-7H3;1H/q+1;/p-1

InChI Key

VHFDMRCMOKLCJR-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=CC(=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dihydroxyphenyl Precursor

The starting material is typically 3,5-dihydroxybenzyl derivatives or 3,5-dihydroxyphenol, which can be prepared or sourced commercially. When synthesized, hydroxylation reactions on phenol derivatives are conducted under controlled conditions to selectively introduce hydroxyl groups at the meta positions relative to existing substituents.

Quaternization to Form Trimethylammonium Salt

The introduction of the trimethylammonium group is achieved by quaternization of a suitable amine precursor. For example, the 3,5-dihydroxyphenyl compound bearing a primary or secondary amine group is reacted with excess methyl bromide or other methylating agents to form the trimethylammonium bromide salt.

Typical conditions:

  • Solvent: Acetonitrile or dimethylformamide (DMF)
  • Temperature: Ambient to reflux (25–80°C)
  • Time: Several hours to overnight
  • Molar ratios: Excess methyl bromide to drive complete quaternization

The reaction proceeds via nucleophilic substitution on the amine nitrogen, yielding the quaternary ammonium salt.

Formation of Bis(dimethylcarbamate) Ester

The bis(dimethylcarbamate) ester groups are introduced by carbamoylation of the phenolic hydroxyl groups. This is commonly performed using dimethylcarbamoyl chloride or dimethylcarbamate reagents in the presence of a base.

Typical conditions:

  • Reagents: Dimethylcarbamoyl chloride or dimethylcarbamate
  • Base: Triethylamine or pyridine to neutralize HCl formed
  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Time: 1–4 hours

The reaction converts the hydroxyl groups into carbamate esters, yielding the bis(dimethylcarbamate) derivative.

Purification

Purification of the final compound is typically achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography, depending on the scale and purity requirements.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Hydroxylation Phenol derivative, hydroxylating agent 50–80°C 4–8 hours 70–85 Selective 3,5-dihydroxylation
Quaternization Methyl bromide, acetonitrile, base optional 25–80°C 6–24 hours 80–95 Excess methyl bromide recommended
Carbamate ester formation Dimethylcarbamoyl chloride, triethylamine 0–25°C 1–4 hours 75–90 Anhydrous conditions preferred
Purification Recrystallization or chromatography Ambient Variable Purity >98% achievable

Chemical Reactions Analysis

Types of Reactions

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and inhibition of cellular functions. This compound also interacts with enzymes, inhibiting their activity by binding to active sites or altering their conformation .

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Optimization: The target compound’s biscarbamate design may improve enzyme residence time compared to monocarbamates like Ro 02-0683, but this requires kinetic studies.
  • Data Limitations: No direct IC₅₀ or toxicity data for the target compound were found in the evidence. Future work should prioritize synthesizing and testing it against AChE/BuChE isoforms.

Biological Activity

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester), with the CAS registry number 66941-37-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and toxicology. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C15H24N3O4Br
  • Molecular Weight : 390.33 g/mol
  • Chemical Structure : The compound features a trimethylammonium group and two dimethylcarbamate moieties attached to a 3,5-dihydroxyphenyl ring.

Research indicates that this compound may function as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Inhibition of BChE can enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby potentially improving cognitive functions.

Inhibition Studies

A study synthesized various biscarbamates, including those similar to (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester), and evaluated their inhibitory effects on BChE and acetylcholinesterase (AChE). The results showed that these compounds exhibited significant time-dependent inhibition of both enzymes. Notably, some compounds demonstrated inhibition potency exceeding that of rivastigmine, a well-known cholinesterase inhibitor used in AD treatment .

Toxicological Profile

The acute toxicity of this compound has been assessed through lethal dose studies. An LD50 value of approximately 1280 µg/kg was reported in rodent models, indicating a moderate level of toxicity upon intravenous administration . The specific toxic effects remain underreported; however, the compound's potential health hazards necessitate caution in handling.

Case Studies and Research Findings

  • Alzheimer's Disease Models : In vitro studies have shown that derivatives of biscarbamates can cross the blood-brain barrier (BBB) effectively, making them suitable candidates for treating central nervous system disorders. The ability to chelate biometals like Zn, Cu, and Fe further supports their potential role in mitigating metal dyshomeostasis associated with AD pathology .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could be beneficial in preventing neuronal degeneration observed in chronic neurological conditions.

Summary Table of Biological Activity

Activity TypeFindings
Cholinesterase Inhibition Significant inhibition of BChE and AChE
Toxicity LD50 = 1280 µg/kg (intravenous in mice)
Neuroprotective Potential May reduce oxidative stress
Metal Chelation Ability to chelate Zn, Cu, Fe

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3,5-dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester), and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step functionalization. For analogous quaternary ammonium esters, protocols suggest:

  • Step 1 : Alkylation of 3,5-dihydroxyphenyl precursors using trimethylamine hydrobromide in polar aprotic solvents (e.g., DMF) under inert gas at 80–100°C for 12–24 hours .
  • Step 2 : Carbamate formation via reaction with dimethylcarbamoyl chloride in the presence of a base (e.g., Cs₂CO₃) at room temperature, followed by reflux (60–80°C) for 6–8 hours .
  • Critical Parameters : Moisture exclusion, stoichiometric control of carbamoyl chloride, and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, quaternary ammonium N⁺-CH₃ at δ 3.1–3.3 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M⁺] or [M-Br]⁺) with <5 ppm mass error .
  • Melting Point Analysis : Compare with literature values (±2°C tolerance) to assess purity .

Advanced Research Questions

Q. How can researchers address contradictions in reported stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Perform accelerated stability tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., hydrolysis of carbamate esters to phenolic intermediates) across studies .
  • pH-Dependent Kinetics : Use buffer solutions (pH 2–10) to model hydrolysis rates. Apply Arrhenius equations to extrapolate shelf-life under storage conditions .
  • Contradiction Resolution : Cross-validate analytical methods (e.g., NMR vs. LC-MS) to rule out artifacts and standardize protocols for humidity control .

Q. What experimental designs are optimal for studying the compound’s interactions with biological membranes or enzyme systems?

  • Methodological Answer :

  • Membrane Permeability Assays : Use fluorescent probes (e.g., calcein leakage assays) in liposome models. Vary lipid composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes) to assess selectivity .
  • Enzyme Inhibition Studies : Employ kinetic assays (e.g., Michaelis-Menten plots with acetylcholinesterase or carboxylesterases) to quantify IC₅₀ values. Include positive controls (e.g., neostigmine) for comparison .
  • Molecular Dynamics Simulations : Model ligand-receptor binding using software like GROMACS, focusing on quaternary ammonium group interactions with lipid headgroups .

Q. How can researchers resolve discrepancies in mechanistic hypotheses regarding its catalytic or inhibitory roles in organic reactions?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis pathways and identify nucleophilic attack sites on the carbamate groups .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to distinguish between concerted or stepwise mechanisms .
  • Computational Chemistry : Perform DFT calculations (e.g., Gaussian 16) to map transition states and compare activation energies for competing pathways .

Methodological Framework for Data Interpretation

  • Quadripolar Model Application : Apply Bruyne’s quadripolar framework to reconcile conflicting
    • Theoretical Pole : Align hypotheses with established reaction mechanisms (e.g., SN2 vs. SN1 pathways).
    • Epistemological Pole : Critically evaluate whether analytical limitations (e.g., NMR sensitivity) skew interpretations.
    • Morphological Pole : Standardize experimental conditions (e.g., solvent purity, temperature gradients).
    • Technical Pole : Adopt advanced instrumentation (e.g., cryoprobes for NMR sensitivity enhancement) .

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